molecular formula C34H64Cl2N2P2Pd B565852 Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) CAS No. 1227935-55-8

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)

Cat. No.: B565852
CAS No.: 1227935-55-8
M. Wt: 740.168
InChI Key: DGAATSPGVXMFKV-UHFFFAOYSA-L
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Description

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is extensively employed in the realm of biomedicine and catalytic reactions within the biomedical industry. It is known for its pivotal role in catalytic reactions, particularly in cross-coupling reactions and C-H activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) typically involves the reaction of palladium chloride with dicyclohexylphosphine and piperidine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form palladium(IV) complexes.

    Reduction: It can be reduced to palladium(0) complexes.

    Substitution: The chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield palladium(IV) complexes, while reduction reactions yield palladium(0) complexes.

Scientific Research Applications

Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and C-H activation.

    Biology: The compound is used in the synthesis of pharmaceutical intermediates and drugs.

    Medicine: It plays a crucial role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) include:

  • Dichlorobis(triphenylphosphine)palladium(II)
  • Dichlorobis(diphenylphosphinoethane)palladium(II)
  • Dichlorobis(diphenylphosphinopropane)palladium(II)

Uniqueness

What sets Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) apart from these similar compounds is its unique combination of dicyclohexylphosphine and piperidine ligands. This combination provides distinct steric and electronic properties, making it highly efficient in specific catalytic reactions.

Properties

IUPAC Name

dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAATSPGVXMFKV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H64Cl2N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673100
Record name Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227935-55-8
Record name Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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